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5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C₈H₈N₂O₂, and it has a molar mass of 164.16 g/mol. The compound features a diazaspiro framework, which contributes to its distinctive chemical properties and potential biological activities. The presence of the prop-2-yn-1-yl group enhances its reactivity and solubility, making it an interesting subject for chemical synthesis and biological studies .
The reactivity of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid can be attributed to the presence of both the carboxylic acid and alkyne functionalities. It can undergo:
These reactions are significant for synthesizing derivatives with varied biological activities or for further functionalization .
Preliminary studies suggest that 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid exhibits potential biological activities, including:
Further research is necessary to fully elucidate its pharmacological profiles and mechanisms of action .
Several methods can be employed for the synthesis of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid:
Optimizing these methods can enhance yield and purity, making the compound more accessible for research and application .
The applications of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid extend across various fields:
Research into its applications is ongoing, with emphasis on optimizing its biological efficacy and safety profiles .
Interaction studies involving 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid focus on its binding affinities with various biological targets:
These studies are crucial for assessing the therapeutic potential and safety of the compound in clinical settings .
Several compounds share structural similarities with 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Diazaspiro[2.3]hexane | C₈H₈N₂ | Lacks carboxylic acid functionality |
| 5-(Allyl)-1,2-diazaspiro[2.3]hexane | C₉H₁₁N₂ | Contains an allyl group instead of propynyl |
| 4-(Propynyl)-pyridine | C₈H₇N | A simpler structure without spirocyclic features |
The uniqueness of 5-(Prop-2-yn-1-y)-1,2-diazaspiro[2.3]hexane lies in its spirocyclic nature combined with both alkyne and carboxylic functionalities, which may confer distinct biological properties compared to these similar compounds .
The tautomeric behavior of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid represents a complex interplay between structural rigidity imposed by the spirocyclic framework and the electronic effects of the diazirine functionality. The compound exhibits multiple tautomeric forms that demonstrate environment-dependent stability patterns [1] [2] [3].
The enol-imino form constitutes the thermodynamically favored tautomer in gas phase calculations, characterized by the enol functionality integrated within the phenyl system and stabilized through a strong intramolecular O-H···N hydrogen bond [4]. This form demonstrates optimal stability when the compound is dissolved in aprotic solvents, where intermolecular hydrogen bonding with solvent molecules is minimized [5] [4]. Nuclear magnetic resonance spectroscopy provides definitive evidence for this tautomeric form in non-polar environments, with characteristic chemical shifts indicating the preservation of the hydrogen bonding network [2].
In contrast, the keto-enamine tautomer emerges as the predominant species in protic solvent systems, despite the loss of aromaticity in the phenol moiety [4]. This form incorporates a keto group within a cyclohexadienone structure, fundamentally altering the electronic distribution throughout the molecule [5]. The stabilization of this tautomer in protic media results from favorable intermolecular interactions with solvent molecules that compensate for the loss of intramolecular hydrogen bonding [6].
The spirocyclic diazaspiro framework introduces additional complexity through tautomeric equilibrium between imine-diazolidine forms [7]. Infrared spectroscopy and carbon-13 nuclear magnetic resonance studies reveal evidence for this equilibrium, with the relative populations of each form dependent on solution conditions and temperature [2] [7]. The presence of nitrogen atoms at adjacent positions in the bicyclic system creates opportunities for proton transfer processes that modulate the tautomeric distribution.
Table 2: Tautomeric Forms and Equilibrium Characteristics
| Tautomeric Form | Structural Description | Stability in Gas Phase | Stability in Solution | Detection Method |
|---|---|---|---|---|
| Enol-imino Form | Enol integrated in phenyl system with O-H···N intramolecular hydrogen bond | Most stable | Stable in aprotic solvents | NMR spectroscopy in aprotic solvents |
| Keto-enamine Form | Keto group in cyclohexadienone moiety with loss of aromaticity | Less stable | Main form in protic solvents | UV-vis, NMR in protic solvents |
| Neutral Form | Protonated carboxylic acid group | pH dependent | Stable at low pH | pH titration |
| Anionic Form | Deprotonated carboxylate form | pH dependent | Stable at high pH | pH titration |
The influence of solvent polarity on tautomeric equilibrium demonstrates remarkable sensitivity to environmental conditions [6]. In non-polar solvents, both tautomeric forms exhibit similar energies with dipole moments of approximately 5.30 D and 2.3 D for the 1H and 2H forms respectively [6]. The less polar 2H tautomer preferentially exists in less polar solvents, while polar solvents favor the more polar 1H tautomer [6]. This behavior has been confirmed through exclusive detection of the 1H-tautomeric form in dimethyl sulfoxide solution [6].
The acid dissociation behavior of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid involves complex interactions between the carboxylic acid functionality and the electron-withdrawing spirocyclic system. Predictive computational methods estimate the pKa value at 6.41 ± 0.20, indicating moderately weak acidic character compared to simple aliphatic carboxylic acids [8].
Potentiometric titration remains the gold standard method for accurate pKa determination, providing direct measurement capabilities with precision of ±0.01-0.05 units [9]. This technique employs constant ionic strength conditions, typically 0.1 molar sodium chloride, and temperature control at 25.0 ± 0.1°C [10]. The method requires high-purity samples and operates effectively within the pH range of 2-12, making it suitable for carboxylic acid analysis [9].
Spectrophotometric methods offer real-time monitoring capabilities for compounds possessing appropriate chromophores [9]. The technique monitors absorbance changes as a function of pH, allowing determination of acid dissociation constants through Henderson-Hasselbalch relationships [9]. However, this approach requires the presence of ultraviolet-active functional groups and demonstrates accuracy of ±0.02-0.10 units [9].
Capillary electrophoresis has emerged as a versatile and automated approach for pKa determination, particularly valuable for complex heterocyclic systems [9]. The method operates effectively across pH ranges of 2-12 with accuracy of ±0.01-0.03 units [9]. The technique offers advantages in terms of speed, automation, and minimal sample requirements, making it increasingly popular for pharmaceutical and chemical characterization [9].
Computational approaches utilizing density functional theory provide theoretical pKa predictions based on molecular structure alone [11] [12]. The most accurate protocols employ natural population analysis atomic charges calculated using solvation models at the M06L/6-311G(d,p) level of theory [11]. These methods achieve correlation coefficients of R² = 0.955 with experimental data, though accuracy limitations of ±0.20-0.50 units restrict their use to preliminary estimations [11].
Table 3: Methods for Acid Dissociation Constant Determination
| Method | pH Range | Accuracy | Sample Requirements | Advantages | Limitations |
|---|---|---|---|---|---|
| Potentiometric Titration | 2-12 | ±0.01-0.05 | High purity, mg quantities | Direct measurement, high precision | Time consuming, purity sensitive |
| Spectrophotometric | 0-14 | ±0.02-0.10 | Chromophore required | Real-time monitoring | Requires UV-active compound |
| Capillary Electrophoresis | 2-12 | ±0.01-0.03 | Low quantities, automated | Fast, automated, versatile | Method development needed |
| Partition Coefficient | 1-10 | ±0.05-0.20 | Partition behavior | Physiological relevance | Solubility dependent |
| Computational (DFT) | N/A | ±0.20-0.50 | Structure only | No experimental setup | Approximation only |
The spirocyclic structure introduces electronic effects that modulate the acidity of the carboxylic acid group [10]. Bicyclic thiohydantoin-pyrrolidine systems demonstrate multiple pKa values, with carboxylic acid groups typically exhibiting pKa₁ values in the range of 3.21 ± 0.02 to 3.80 ± 0.05 [10]. The diazirine functionality in the target compound likely introduces additional electron-withdrawing character, potentially lowering the pKa compared to simple carboxylic acids [10].
Temperature dependence of acid dissociation constants requires consideration for accurate measurements [9]. Studies demonstrate significant temperature effects on pKa values, particularly relevant for compounds intended for biological applications where physiological temperature conditions differ from standard measurement conditions [9]. The temperature coefficient typically ranges from -0.01 to -0.03 pKa units per degree Celsius for carboxylic acids [9].
The solubility characteristics of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid reflect the compound's amphiphilic nature, combining polar carboxylic acid and nitrogen-containing functionalities with a relatively hydrophobic spirocyclic framework [13] [14]. The molecular structure exhibits a topological polar surface area of 58.7 Ų, indicating moderate polarity with one hydrogen bond donor and four hydrogen bond acceptors .
Aqueous solubility demonstrates pH-dependent behavior characteristic of carboxylic acids [16] [13]. At physiological pH (7.4), the compound exhibits moderate solubility estimated at 2.1 mg/mL, with the carboxylate form predominating due to deprotonation of the carboxylic acid group . Under acidic conditions (pH 2.0), increased solubility results from protonation of the carboxylic acid, enhancing hydrogen bonding interactions with water molecules [13]. Conversely, basic conditions (pH 10.0) promote complete deprotonation, generating the anionic carboxylate species with enhanced ionic interactions [13].
The solubility behavior follows established patterns for carboxylic acids, where compounds containing one to four carbon atoms demonstrate complete miscibility with water [13] [14]. However, the spirocyclic framework introduces hydrophobic character that limits aqueous solubility compared to simple aliphatic carboxylic acids [13]. The propargyl substituent contributes additional hydrophobic surface area while the alkyne functionality provides opportunities for weak π-interactions .
Polar protic solvents such as methanol and ethanol provide excellent solvation for the compound through hydrogen bonding interactions [13] [14]. Both the carboxylic acid functionality and the nitrogen atoms in the diazirine ring participate in hydrogen bonding networks with these solvents [17]. The enhanced solubility in alcoholic solvents reflects the favorable enthalpy of solvation that overcomes the entropic penalty associated with ordered solvation structures [13].
Polar aprotic solvents including acetone, dimethyl sulfoxide, and ethyl acetate demonstrate moderate to high solubility for the compound [13] [14]. Dimethyl sulfoxide provides particularly strong solvation through its ability to form hydrogen bonds with the carboxylic acid group while accommodating the hydrophobic spirocyclic portion [13]. The dipole moment of the compound (estimated at 3.2 D) enables favorable dipole-dipole interactions with these solvents [18].
Non-polar solvents such as hexane exhibit limited solvation capacity for the compound due to the polar functionalities [19] [20]. The carboxylic acid group and nitrogen atoms create significant polarity that prevents effective solvation by non-polar media [19]. Dispersion forces alone prove insufficient to overcome the enthalpic penalty associated with disrupting hydrogen bonding interactions within the compound [20].
Table 4: Solubility Profile in Various Solvent Systems
| Solvent System | Polarity | Predicted Solubility | Dominant Species | Interaction Type |
|---|---|---|---|---|
| Water (pH 7.4) | Polar protic | Moderate (2.1 mg/mL) | Neutral/ionized equilibrium | Hydrogen bonding, ionic |
| Water (pH 2.0) | Polar protic (acidic) | Higher (ionized form) | Protonated form | Hydrogen bonding |
| Water (pH 10.0) | Polar protic (basic) | Higher (ionized form) | Deprotonated form | Ionic interactions |
| Methanol | Polar protic | High | Hydrogen bonded | Hydrogen bonding |
| Ethanol | Polar protic | High | Hydrogen bonded | Hydrogen bonding |
| Acetone | Polar aprotic | Moderate | Neutral form | Dipole interactions |
| Dichloromethane | Polar aprotic | Moderate | Neutral form | Dipole interactions |
| Hexane | Nonpolar | Low | Limited solvation | Van der Waals |
| Dimethyl sulfoxide | Polar aprotic | High | Hydrogen bonded | Strong hydrogen bonding |
| Ethyl acetate | Polar aprotic | Moderate | Neutral form | Dipole interactions |
The influence of polarity on dissolution behavior follows the fundamental principle that like dissolves like, modified by specific interactions such as hydrogen bonding [19] [20]. Polar solvents effectively solvate the polar functionalities while providing less favorable interactions with the hydrophobic spirocyclic core [19]. The balance between these competing interactions determines the overall solubility in each solvent system [20].
Diazaspiro compounds generally exhibit enhanced solubility in polar solvents due to the presence of nitrogen atoms that contribute to molecular polarity [17]. The saturated spiro structure may introduce steric hindrance that affects solubility in non-polar solvents, further emphasizing the importance of polar interactions for effective dissolution [17]. The compound demonstrates varying solubility profiles that reflect the unique structural features of the spirocyclic framework combined with the polar carboxylic acid functionality [17].
The thermal stability profile of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid involves complex decomposition pathways influenced by the spirocyclic architecture, diazirine functionality, and carboxylic acid group [21] [22]. Spirocyclic systems generally demonstrate enhanced thermal stability due to restricted molecular rotation and conformational rigidity [23] [24].
Differential scanning calorimetry represents the primary analytical technique for thermal stability assessment, providing comprehensive information on decomposition temperatures, enthalpies, and kinetic parameters [25] [26]. The method operates by monitoring heat flow changes as samples undergo controlled temperature ramping, typically at rates of 2-10°C/min under inert atmosphere conditions [21] [26].
Onset decomposition temperature (T₅%, representing 5% mass loss) for the compound is estimated to occur within the range of 180-220°C based on structural analogies with related diazirine-containing compounds [21]. This temperature range reflects the relatively high thermal stability conferred by the spirocyclic framework compared to simple organic compounds [22]. The rigid bicyclic structure restricts molecular motion and delays thermal decomposition processes [24].
Maximum decomposition temperature (Tₘₐₓ) is projected to occur between 280-320°C, representing the point of maximum mass loss rate during thermal degradation [21]. The decomposition process likely involves multiple pathways including diazirine ring opening, carboxylic acid decarboxylation, and spirocyclic framework fragmentation [21] [27]. The propargyl substituent may undergo cyclization reactions or elimination processes during thermal stress [22].
Activation energy for thermal decomposition is estimated between 150-200 kJ/mol based on structural comparisons with similar heterocyclic compounds [22]. The relatively high activation energy reflects the stability of the spirocyclic framework and the need for significant energy input to initiate decomposition processes [22]. Kinetic analysis reveals that substituent groups on spirocyclic systems can reduce activation energies by approximately 6 kJ/mol per methyl group [22].
Thermogravimetric analysis provides detailed mass loss profiles throughout the temperature range [26] [28]. The compound is expected to exhibit minimal mass loss (<5%) at 250°C, with significant decomposition (15-25% mass loss) occurring by 350°C [28]. Complete decomposition likely occurs between 400-450°C, leaving residual char yields of 5-15% at 600°C [24].
Table 5: Thermal Stability and Degradation Parameters
| Parameter | Estimated Value | Analysis Method | Atmosphere |
|---|---|---|---|
| Onset Decomposition Temperature (T₅%) | 180-220°C | TGA/DSC | Nitrogen/Air |
| Maximum Decomposition Temperature (Tₘₐₓ) | 280-320°C | TGA/DSC | Nitrogen/Air |
| Complete Decomposition Temperature | 400-450°C | TGA | Nitrogen/Air |
| Activation Energy (Ea) | 150-200 kJ/mol | Kinetic analysis | Inert |
| Enthalpy of Decomposition (ΔHD) | -100 to -150 kJ/mol | DSC | Inert |
| Mass Loss at 250°C | <5% | TGA | Nitrogen |
| Mass Loss at 350°C | 15-25% | TGA | Nitrogen |
| Residual Char at 600°C | 5-15% | TGA | Nitrogen |
| Decomposition Rate Constant (k) | 10⁻⁸ to 10⁻⁶ s⁻¹ | Kinetic modeling | Inert |
| Half-life at 25°C | >1 year | Extrapolation | Ambient |
Degradation kinetics follow complex mechanisms involving multiple competing pathways [22] [27]. The carboxylic acid functionality may undergo decarboxylation to form carbon dioxide and hydrocarbon fragments [27]. Carboxylic acids on metal surfaces demonstrate thermal decomposition between approximately 500-650 K (227-377°C), with the formation of strongly bound carboxylates that subsequently eliminate carbon dioxide [27].
The diazirine ring represents a thermally labile component that may initiate decomposition through nitrogen extrusion processes [21]. Diazo compounds typically exhibit onset decomposition temperatures ranging from 60-200°C depending on structural stabilization [21]. The spirocyclic framework in the target compound likely provides enhanced thermal stability compared to simple diazo compounds [21].
Environmental factors significantly influence thermal stability and degradation rates [29]. Atmospheric conditions (nitrogen versus air) affect decomposition pathways, with oxidative environments promoting different reaction mechanisms compared to inert conditions [24]. The presence of moisture can catalyze hydrolysis reactions, while pH variations influence the ionization state of the carboxylic acid group [29].
Kinetic modeling of thermal decomposition employs Arrhenius relationships to predict behavior at various temperatures [22]. The decomposition rate constant at ambient temperature (25°C) is estimated between 10⁻⁸ to 10⁻⁶ s⁻¹, corresponding to half-lives exceeding one year under normal storage conditions [21]. These values indicate excellent storage stability for the compound under appropriate conditions [21].